beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate
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Overview
Description
Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate: is an organic compound with the molecular formula C12H20O3 . This compound is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate typically involves the reaction of a suitable precursor with ethyl acetate under controlled conditions. The process may include steps such as:
Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the ethyl acetate group: This step often involves esterification reactions where the ethyl acetate group is introduced to the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its biological activity. The pathways involved can vary depending on the context of its use, such as in metabolic processes or chemical reactions.
Comparison with Similar Compounds
Cyclohexene oxide: A structurally related compound with similar reactivity.
1,2-Epoxycyclohexane: Another epoxide with comparable chemical properties.
Cyclohexylene oxide: Shares the bicyclic structure but differs in functional groups.
Uniqueness: Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
58336-07-5 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8(7-14-9(2)13)10-4-5-12(3)11(6-10)15-12/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
LWMUTALNLTUMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C1CCC2(C(C1)O2)C |
Origin of Product |
United States |
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